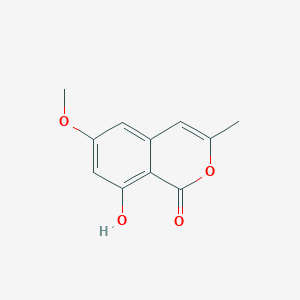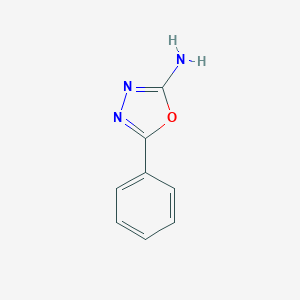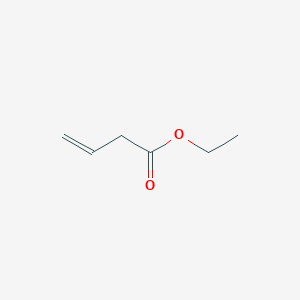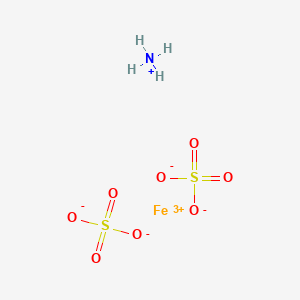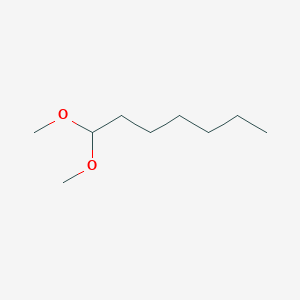![molecular formula C23H27NO3 B156327 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-13-5](/img/structure/B156327.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a synthetic compound that belongs to the class of muscarinic acetylcholine receptor antagonists. It is commonly referred to as 3-Quinuclidinyl benzilate (QNB) and has been used as a chemical weapon due to its potent anticholinergic effects. However, in recent years, QNB has gained attention in the scientific community for its potential applications in research, particularly in the field of neuroscience.
作用機序
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate exerts its effects by binding to the muscarinic acetylcholine receptors and blocking the action of acetylcholine. This results in a decrease in the activity of the parasympathetic nervous system and an increase in sympathetic activity. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate also has a high affinity for the central nervous system, which contributes to its potent anticholinergic effects.
Biochemical and Physiological Effects:
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the release of acetylcholine, increase the release of dopamine and norepinephrine, and alter the activity of various neurotransmitter systems. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has also been shown to cause a decrease in heart rate, pupil size, and gastrointestinal motility.
実験室実験の利点と制限
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several advantages as a research tool. It has a high affinity for muscarinic receptors, making it a potent antagonist. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is also relatively stable and can be stored for extended periods without degradation. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has some limitations, including its high toxicity and potential for abuse. It also has a narrow therapeutic index, which makes it challenging to use in clinical settings.
将来の方向性
There are several potential future directions for research involving (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. One area of interest is the role of muscarinic receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to alter the activity of the cholinergic system, which is implicated in the pathophysiology of these diseases. Another potential area of research is the development of more selective muscarinic receptor antagonists that have fewer side effects than (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. Finally, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate may have potential applications in the field of pharmacology, particularly in the development of new drugs that target the muscarinic receptor system.
In conclusion, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, or (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, is a potent muscarinic acetylcholine receptor antagonist that has been used primarily as a research tool. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has provided valuable insights into the role of muscarinic receptors in various physiological processes and has potential applications in the development of new drugs. However, (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several limitations, including its high toxicity and potential for abuse, which must be considered when using it in research.
合成法
The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate involves the reaction of 3-quinuclidinol with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with 2-hydroxybenzoic acid to form (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been primarily used in research as a tool for studying the muscarinic acetylcholine receptor system. These receptors are involved in various physiological processes such as cognition, memory, and motor function. (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been used to investigate the role of muscarinic receptors in these processes and has provided valuable insights into the underlying mechanisms.
特性
CAS番号 |
1927-13-5 |
|---|---|
製品名 |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
分子式 |
C23H27NO3 |
分子量 |
365.5 g/mol |
IUPAC名 |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21,26H,8,13-16H2,1H3 |
InChIキー |
LSPNRKVJCNRVRR-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
正規SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
その他のCAS番号 |
1927-13-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



